(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone
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Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-propylphenyl)methanone is a useful research compound. Its molecular formula is C16H20N4O and its molecular weight is 284.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with a broad range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Properties
IUPAC Name |
(4-propylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-2-3-13-4-6-15(7-5-13)16(21)19-8-14(9-19)10-20-12-17-11-18-20/h4-7,11-12,14H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCTPQWDSVFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.